molecular formula C7H7N3S B8727664 7-Methylimidazo[1,2-a]pyrimidine-5-thiol CAS No. 112266-61-2

7-Methylimidazo[1,2-a]pyrimidine-5-thiol

Cat. No.: B8727664
CAS No.: 112266-61-2
M. Wt: 165.22 g/mol
InChI Key: MITCTBCJLPYDJC-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyrimidine-5-thiol is a heterocyclic compound featuring a fused imidazo-pyrimidine core substituted with a methyl group at position 7 and a thiol (-SH) group at position 3. Its structure combines the electronic effects of the pyrimidine ring (two nitrogen atoms) with the steric and functional contributions of the methyl and thiol substituents.

Properties

CAS No.

112266-61-2

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

7-methyl-8H-imidazo[1,2-a]pyrimidine-5-thione

InChI

InChI=1S/C7H7N3S/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9)

InChI Key

MITCTBCJLPYDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N2C=CN=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-a]pyrimidine-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-Methylimidazo[1,2-a]pyrimidine-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents (Positions) Functional Groups Key Applications/Properties
7-Methylimidazo[1,2-a]pyrimidine-5-thiol Imidazo[1,2-a]pyrimidine Methyl (C7), Thiol (C5) -SH, -CH3 Potential receptor modulation
BLU-5937 Imidazo[1,2-a]pyridine Methyl (C7), Difluorophenyl -COOCH3, -F, -NHCOCH3 P2X3 antagonist (IC50 = 0.025 μM)
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Methyl (C5), Ethoxycarbonyl (C2) -COOEt, -CH3 HIF-1α inhibitors, FXa inhibitors
Methyl 2-(5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate Imidazo[1,2-a]pyrimidine Oxo (C5), Acetate (C7) -OCH3, -COOCH3 Intermediate for drug synthesis
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Phenyl (C7), Thioxo (C5) -S, -Ph Anticancer/antimicrobial research

Core Heterocycle Differences

  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
    The pyrimidine core (two nitrogen atoms) in the target compound enhances hydrogen-bonding capacity and electron-deficient character compared to pyridine derivatives like BLU-5935. This may influence binding to targets requiring π-π stacking or polar interactions .

Substituent Effects

  • Thiol (-SH) vs. Thioxo (=S) :
    The thiol group in the target compound offers nucleophilic reactivity (e.g., metal chelation or disulfide bridges), whereas thioxo groups in promote tautomerism and planar conformations .
  • Methyl (C7) vs.

Pharmacological Profiles

  • BLU-5937 () :
    Demonstrates high selectivity for P2X3 receptors (IC50 = 0.025 μM) without taste-related side effects, attributed to its difluorophenyl and methylimidazopyridine motifs. The target compound’s thiol group could enhance binding to cysteine-rich domains in similar targets .
  • Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate () : Used in hypoxia-inducible factor (HIF) inhibitors, highlighting the role of ester groups in modulating solubility and bioavailability. The thiol analog may exhibit altered pharmacokinetics due to higher polarity .

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